molecular formula C3Br2F4 B1586303 2,3-Dibromo-1,1,3,3-tetrafluoropropene CAS No. 666-40-0

2,3-Dibromo-1,1,3,3-tetrafluoropropene

Cat. No. B1586303
CAS RN: 666-40-0
M. Wt: 271.83 g/mol
InChI Key: HFEIAWIQHJLHCT-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,3,3-tetrafluoropropene (2,3-DBTFP) is a halogenated hydrocarbon that has recently been studied for its potential applications in various scientific research areas. It is a colorless liquid that is highly flammable and is a common synthetic intermediate in organic synthesis. 2,3-DBTFP has a wide range of applications, including its use in organic synthesis, as a reagent for the preparation of polymers, and as a catalyst for the production of fluorinated compounds. It is also used in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Synthesis of Heterocyclic Molecules

The compound can be used in the synthesis of heterocyclic molecules, which have a wide variety of biological uses . These molecules can have antimicrobial, antibiotic properties, among others .

Creation of Three-Member Heterocycles

One of the simplest uses of α,β-dibromides like 2,3-Dibromo-1,1,3,3-tetrafluoropropene is creating three-member heterocycles . These three-member rings can have antimicrobial and antibiotic properties .

Intermediate in Synthesis of Fused Pyrazine Derivative

Similar compounds like 1,1-Dibromo-3,3,3-trifluoroacetone readily form trifluoropyruvaldehyde hydrate in the presence of aqueous NaOAc, which is a useful intermediate, e.g., in the synthesis of a fused pyrazine derivative .

Formation of Chiral Zirconium Complex

Compounds like ®- (+)-3,3′-Dibromo-1,1′-bi-2-naphthol react with zirconium (IV) tert-butoxide to form a chiral zirconium complex, which can efficiently catalyze anti-selective catalytic asymmetric aldol reactions of silyl enol ethers with aldehydes .

Asymmetric Intramolecular [3+2] Cycloaddition of Hydrazone/Olefins

The chiral zirconium complex formed by ®- (+)-3,3′-Dibromo-1,1′-bi-2-naphthol can also catalyze asymmetric intramolecular [3+2] cycloaddition of hydrazone/olefins .

Production of Lab Chemicals and Biochemicals

2,3-Dibromo-1,1,3,3-tetrafluoropropene is used in the production of top-tier lab chemicals, biochemicals, ligands for targets, proteins, and more . It is trusted by the global R&D industry for the highest standards in quality, precision, and consistency .

properties

IUPAC Name

2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEIAWIQHJLHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371609
Record name 2,3-Dibromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,1,3,3-tetrafluoropropene

CAS RN

666-40-0
Record name 2,3-Dibromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,1,3,3-tetrafluoropropene

Q & A

Q1: What is the role of 2,3-Dibromo-1,1,3,3-tetrafluoropropene in the synthesis of tetrafluoroallene?

A1: 2,3-Dibromo-1,1,3,3-tetrafluoropropene serves as a crucial precursor in the synthesis of tetrafluoroallene. The research demonstrates that debromination of 2,3-Dibromo-1,1,3,3-tetrafluoropropene using magnesium in tetrahydrofuran effectively yields tetrafluoroallene. [] This reaction highlights the importance of 2,3-Dibromo-1,1,3,3-tetrafluoropropene as a synthetic intermediate in accessing the desired allene structure.

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